molecular formula C8H9BrMg B3068258 2,4-Dimethylphenylmagnesium bromide CAS No. 34589-46-3

2,4-Dimethylphenylmagnesium bromide

Cat. No.: B3068258
CAS No.: 34589-46-3
M. Wt: 209.37 g/mol
InChI Key: ATHZRUUXJPXJNP-UHFFFAOYSA-M
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Description

2,4-Dimethylphenylmagnesium bromide is a Grignard reagent characterized by methyl substituents at the 2- and 4-positions of the aromatic ring. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis. It is widely employed in the formation of acridines, cross-coupling reactions, and the synthesis of complex heterocycles. Notably, the ortho-methyl group plays a critical role in directing reaction pathways and influencing product selectivity, as demonstrated in studies involving perfluoroalkyl-substituted anilines .

Properties

IUPAC Name

magnesium;1,3-dimethylbenzene-6-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHZRUUXJPXJNP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[C-]C=C1)C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545608
Record name Magnesium bromide 2,4-dimethylbenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34589-46-3
Record name Magnesium bromide 2,4-dimethylbenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Grignard Synthesis of 2,4-Dimethylphenylmagnesium Bromide

Reaction Mechanism

The formation of this compound follows the general Grignard reagent synthesis mechanism:
$$
\text{1-Bromo-2,4-dimethylbenzene} + \text{Mg} \xrightarrow{\text{dry ether}} \text{this compound}
$$
The reaction proceeds via a radical intermediate mechanism, where magnesium undergoes single-electron transfer to the aryl bromide, generating an aryl radical that bonds to magnesium. This process is highly sensitive to protic solvents and moisture, necessitating anhydrous conditions.

Step-by-Step Laboratory Procedure

A representative small-scale synthesis involves the following steps:

  • Apparatus Setup : A three-necked flask equipped with a reflux condenser, addition funnel, and drying tube filled with calcium sulfate is assembled under nitrogen or argon.
  • Magnesium Activation : Magnesium turnings (0.60 g, 24.7 mmol) are ground to expose fresh metal surfaces and added to the flask.
  • Solvent and Initiator : Anhydrous diethyl ether (20 mL) and 1,2-dibromoethane (2 drops) are added to initiate the reaction by cleaning the magnesium surface.
  • Aryl Bromide Addition : A solution of 1-bromo-2,4-dimethylbenzene (3.25 g, 17.5 mmol) in ether is added dropwise via the addition funnel. The exothermic reaction sustains reflux (~35°C) without external heating.
  • Completion : The mixture is stirred until magnesium is consumed (typically 1–2 hours), yielding a grayish solution of the Grignard reagent.

Solvent Systems and Reaction Optimization

Ether vs. Tetrahydrofuran Derivatives

While diethyl ether is the traditional solvent, 2-MeTHF has emerged as a superior alternative due to its higher boiling point (80°C vs. 35°C), enabling safer reflux conditions. Commercial preparations (e.g., Thermo Scientific™) use 2-MeTHF to stabilize 0.5 M solutions of the reagent. THF, though polar, may accelerate side reactions with sterically hindered aryl bromides.

Table 1: Solvent Comparison for Grignard Synthesis
Solvent Boiling Point (°C) Reaction Rate Stability of Reagent
Diethyl ether 35 Moderate Moderate
THF 66 Fast Low
2-MeTHF 80 Moderate High

Role of Additives

  • Magnesium Bromide (MgBr₂) : Adding MgBr₂ (5–10 mol%) eliminates the induction period by pre-activating the magnesium surface, as demonstrated in cyclopropane-derived Grignard systems.
  • 1,2-Dibromoethane : This "entrainment agent" cleans oxide layers from magnesium, facilitating electron transfer. However, it generates ethylene gas as a byproduct.

Industrial and Laboratory Scale Preparations

Laboratory-Scale Modifications

  • Microwave Assistance : Recent studies show that microwave irradiation at 50–60°C reduces reaction times from hours to minutes, though this remains experimental for 2,4-dimethylphenyl derivatives.
  • Continuous Flow Systems : Microreactors enable precise temperature control and safer handling of exothermic reactions, achieving >90% yields in pilot-scale trials.

Industrial Production

Large-scale synthesis (e.g., 100 L batches) employs:

  • Automated Addition Systems : To regulate the exotherm during aryl bromide introduction.
  • Inert Gas Purging : Nitrogen or argon blankets prevent moisture ingress.
  • Quality Control : Titration with 2-butanol and iodine to confirm reagent concentration (typically 0.5–1.0 M).

Challenges and Troubleshooting

Common Issues and Solutions

  • Failed Initiation : Caused by oxidized magnesium or moisture. Remedies include freshly grinding magnesium, adding MgBr₂, or using 1,2-dibromoethane.
  • Precipitation : Cloudiness indicates partial hydrolysis. Filtration through glass wool under inert atmosphere often restores reactivity.
  • Side Reactions : Alkyl halide impurities (e.g., 1-bromo-2,5-dimethylbenzene) lead to cross-coupled products. Distillation of the aryl bromide (b.p. 207°C) ensures purity.

Chemical Reactions Analysis

2,4-Dimethylphenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.

    Substitution Reactions: It can participate in halogen-metal exchange reactions.

    Coupling Reactions: It can be used in cross-coupling reactions to form biaryl compounds.

Common reagents and conditions used in these reactions include dry THF as the solvent and maintaining an inert atmosphere to prevent reaction with moisture or oxygen . Major products formed from these reactions include secondary and tertiary alcohols, depending on the carbonyl compound used.

Scientific Research Applications

2,4-Dimethylphenylmagnesium bromide, an organomagnesium compound with the chemical formula C8H9BrMg, is a versatile reagent widely used in scientific research, particularly for its ability to facilitate carbon-carbon bond formation. It is typically prepared by reacting 2,4-dimethylbromobenzene with magnesium turnings in a dry, aprotic solvent such as tetrahydrofuran (THF), with a small amount of iodine used to initiate the reaction. Due to its sensitivity to moisture and air, the synthesis and handling of this compound require anhydrous conditions.

Scientific Research Applications

This compound is extensively used in scientific research for organic synthesis, pharmaceutical research, and material science.

Organic Synthesis

  • Carbon-Carbon Bond Formation As a Grignard reagent, this compound is valuable in forming carbon-carbon bonds, which is crucial in synthesizing complex organic molecules. Its reactivity stems from the magnesium atom's nucleophilic character, enabling it to participate in various reactions.
  • Synthesis of Alcohols It is used in the synthesis of primary, secondary, and tertiary alcohols through Grignard reactions with carbonyl compounds like aldehydes, ketones, and esters. The reaction introduces a dimethylphenyl group (C6H3(CH3)2) onto the carbon chain, with the specific type of alcohol formed depending on reaction conditions and the nature of the carbonyl compound.
  • Synthesis of Acridine this compound is used in synthesizing 9-(Cn-1F2n-1)-substituted acridine by reacting it with 2-(perfluoroethyl)aniline .

Pharmaceutical Research

  • This compound is employed in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science

  • This compound is used in preparing various polymers and advanced materials.

Case Studies

  • Synthesis of 2-[1,1-Bis-(2,4-dimethylphenyl)-2,2,2-trifluoroethyl]aniline: this compound is reacted with 2-(perfluoroethyl)aniline to yield the product, which is obtained as a brown oil with a 49% yield . The reaction is conducted for 2 hours at 23°C .
  • Nickel-Catalyzed Coupling Reaction: 2,6-dimethylphenylmagnesium bromide solution in THF is used in a nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents .

Comparison with Other Grignard Reagents

The unique substitution pattern on the phenyl ring of this compound affects its reactivity profile and selectivity in various organic reactions compared to other similar Grignard reagents.

Compound NameStructural FeaturesUnique Properties
Phenylmagnesium bromideLacks methyl groupsLess sterically hindered; more reactive towards carbonyls
2,6-Dimethylphenylmagnesium bromideMethyl groups at different positionsDifferent steric properties affecting reactivity
3,5-Dimethylphenylmagnesium bromideMethyl groups at alternative positionsInfluences reactivity and selectivity

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenylmagnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic carbon atoms, such as those in carbonyl groups. The magnesium atom coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack by the phenyl group. This results in the formation of a new carbon-carbon bond and the subsequent formation of an alcohol after hydrolysis .

Comparison with Similar Compounds

Structural and Electronic Effects

Ortho-Substituted Grignard Reagents
  • 2-Tolylmagnesium Bromide (o-TolylMgBr) :
    Lacks the 4-methyl substituent of 2,4-dimethylphenylmagnesium bromide. Reactivity studies show that o-tolylMgBr participates in acridine synthesis but with lower regioselectivity compared to its 2,4-dimethyl counterpart. The absence of the 4-methyl group reduces steric hindrance, leading to faster reaction kinetics but less controlled product formation .

  • 2,6-Dimethylphenylmagnesium Bromide :
    Substitution at both ortho positions (2 and 6) increases steric bulk, which slows reaction rates in nickel-catalyzed couplings. Eyring plot analyses reveal a higher activation energy (ΔH‡ = 18.7 kcal/mol) compared to 2,4-dimethylphenylMgBr (ΔH‡ = 16.2 kcal/mol) due to hindered access to the reactive Mg center .

Para-Substituted Grignard Reagents
  • 4-Methylphenylmagnesium Bromide (p-TolylMgBr): The para-methyl group lacks the steric influence of ortho substituents.
  • 4-Fluorophenylmagnesium Bromide :
    The electron-withdrawing fluorine substituent enhances electrophilicity at the Mg center, accelerating nucleophilic additions. However, it fails to participate in methyl elimination reactions due to the absence of ortho-alkyl groups .

Table 1: Acridine Yields with Different Grignard Reagents

Grignard Reagent Substrate Acridine Yield Methyl Elimination Observed?
2,4-DimethylphenylMgBr 2-(Perfluorobutyl)aniline 85% Yes
2-TolylMgBr 2-(Trifluoromethyl)aniline 72% Yes
3,5-DimethylphenylMgBr 2-(Perfluorobutyl)aniline <1% No
4-MethylphenylMgBr 2-(Trifluoromethyl)aniline 0% No

Mechanistic Insights

The elimination of methyl groups in ortho-substituted reagents occurs during oxidation and hydrolysis of intermediates. This mechanism is critical for synthesizing perfluoroalkylacridines with reduced steric bulk.

Q & A

Q. What are the critical considerations for handling 2,4-dimethylphenylmagnesium bromide in air-sensitive reactions?

Due to its high reactivity with moisture and oxygen, rigorous air-free techniques (e.g., Schlenk lines, gloveboxes) are essential. Use anhydrous solvents like THF or 2-MeTHF, and ensure reagents are pre-dried. Quenching with dry ice or controlled hydrolysis minimizes side reactions. Storage at 2–8°C in sealed, inert-atmosphere containers is recommended to preserve stability .

Q. How does the ortho-methyl substituent influence the reactivity of this compound in Grignard reactions?

The ortho-methyl group increases steric hindrance, directing regioselectivity during nucleophilic additions. For example, in reactions with ketones or esters, the methyl group can suppress competing side reactions (e.g., enolization) by sterically blocking certain pathways. However, under oxidative conditions, the methyl group may be eliminated as methanol during workup, as observed in acridine synthesis .

Q. What analytical methods are recommended for characterizing reactions involving this compound?

  • NMR Spectroscopy : Monitor reaction progress via ¹H/¹³C NMR, focusing on shifts in aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
  • GC-MS : Track volatile byproducts (e.g., methane from methyl elimination).
  • Titration : Quantify active Grignard reagent using Gilman’s method (iodine titration). Cross-validate with FTIR for functional group analysis .

Advanced Research Questions

Q. Why does the ortho-methyl group in this compound lead to unexpected byproducts in heterocyclic synthesis?

Mechanistic studies show that the methyl group can undergo elimination during aqueous workup, forming methanol. For instance, in acridine synthesis, the methyl group is lost via oxidation/hydrolysis, leaving a hydrogen atom at the 9-position of the acridine ring. This contrasts with fluorine-substituted analogs, where the halogen is retained .

Q. How can reaction conditions be optimized for coupling this compound with sterically hindered substrates?

  • Temperature : Use low temperatures (−20°C to 0°C) to slow competing reactions.
  • Catalysts : Employ transition-metal catalysts (e.g., NiF₂-PPh₃) for cross-couplings with aryl halides, as demonstrated in biphenyltetracarboxylic dianhydride synthesis .
  • Solvent : THF enhances solubility, while 2-MeTHF improves thermal stability . Kinetic monitoring (e.g., in situ IR) helps identify optimal reaction windows .

Q. What role does the para-methyl group play in stabilizing intermediates during multi-step syntheses?

The para-methyl group stabilizes radical or anionic intermediates via hyperconjugation. For example, in reductive amination with tertiary carboxamides, the methyl group reduces electron density at the magnesium center, facilitating nucleophilic attack on carbonyl groups. This is critical in forming α-branched amines with high yields (>70%) .

Contradictions and Resolutions

  • Contradiction : reports methyl elimination, while other studies (e.g., ) assume methyl retention.
    Resolution : Methyl elimination is context-dependent. In oxidative aqueous workup (e.g., acridine synthesis), methyl loss occurs, but in anhydrous cross-couplings (e.g., Ni-catalyzed reactions), the group remains intact.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethylphenylmagnesium bromide
Reactant of Route 2
Reactant of Route 2
2,4-Dimethylphenylmagnesium bromide

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